molecular formula C12H17N2O9P B12924329 3'-O-Acetylthymidine 5'-(dihydrogen phosphate) CAS No. 4304-30-7

3'-O-Acetylthymidine 5'-(dihydrogen phosphate)

Cat. No.: B12924329
CAS No.: 4304-30-7
M. Wt: 364.24 g/mol
InChI Key: VPHFSMMVTJEQPM-IVZWLZJFSA-N
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Description

The compound (2R,3S,5R)-5-(5-Methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-((phosphonooxy)methyl)tetrahydrofuran-3-yl acetate is a complex organic molecule with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a tetrahydrofuran ring, a pyrimidine derivative, and a phosphonooxy group. Its intricate structure allows it to participate in a variety of chemical reactions, making it a valuable compound in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,5R)-5-(5-Methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-((phosphonooxy)methyl)tetrahydrofuran-3-yl acetate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the tetrahydrofuran ring, the introduction of the pyrimidine moiety, and the addition of the phosphonooxy group. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process involves continuous monitoring and control of reaction parameters to maintain consistency in product quality. Advanced techniques such as flow chemistry and automated synthesis may be employed to enhance the production process.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,5R)-5-(5-Methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-((phosphonooxy)methyl)tetrahydrofuran-3-yl acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2R,3S,5R)-5-(5-Methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-((phosphonooxy)methyl)tetrahydrofuran-3-yl acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for studying biochemical processes and developing new therapeutic agents.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Its unique structure and reactivity make it a candidate for drug development, particularly in the treatment of diseases where modulation of specific biochemical pathways is required.

Industry

In the industrial sector, (2R,3S,5R)-5-(5-Methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-((phosphonooxy)methyl)tetrahydrofuran-3-yl acetate is used in the production of specialty chemicals and materials. Its versatility allows for its incorporation into various industrial processes, enhancing product performance and functionality.

Mechanism of Action

The mechanism of action of (2R,3S,5R)-5-(5-Methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-((phosphonooxy)methyl)tetrahydrofuran-3-yl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical pathways. The phosphonooxy group plays a crucial role in these interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3S,5R)-5-(5-Methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-((phosphonooxy)methyl)tetrahydrofuran-3-yl phosphate
  • (2R,3S,5R)-5-(5-Methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-((phosphonooxy)methyl)tetrahydrofuran-3-yl sulfate

Uniqueness

The uniqueness of (2R,3S,5R)-5-(5-Methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-((phosphonooxy)methyl)tetrahydrofuran-3-yl acetate lies in its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

4304-30-7

Molecular Formula

C12H17N2O9P

Molecular Weight

364.24 g/mol

IUPAC Name

[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] acetate

InChI

InChI=1S/C12H17N2O9P/c1-6-4-14(12(17)13-11(6)16)10-3-8(22-7(2)15)9(23-10)5-21-24(18,19)20/h4,8-10H,3,5H2,1-2H3,(H,13,16,17)(H2,18,19,20)/t8-,9+,10+/m0/s1

InChI Key

VPHFSMMVTJEQPM-IVZWLZJFSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O)OC(=O)C

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)O)OC(=O)C

Origin of Product

United States

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